molecular formula C8H9NOS B13965247 2-Methoxy-2,3-dihydro-1,3-benzothiazole CAS No. 503564-47-4

2-Methoxy-2,3-dihydro-1,3-benzothiazole

Cat. No.: B13965247
CAS No.: 503564-47-4
M. Wt: 167.23 g/mol
InChI Key: CBAQHSHWYSXTGK-UHFFFAOYSA-N
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Description

2-Methoxy-2,3-dihydro-1,3-benzothiazole is a sulfur-containing heterocyclic compound. It belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound features a benzene ring fused to a thiazole ring, with a methoxy group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2,3-dihydro-1,3-benzothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with methoxyacetaldehyde under acidic conditions . The reaction typically proceeds as follows:

    Condensation Reaction: 2-aminobenzenethiol reacts with methoxyacetaldehyde in the presence of an acid catalyst.

    Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods: Industrial production of this compound often employs eco-friendly methods to minimize environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are used to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 2-Methoxy-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Methoxy-2,3-dihydro-1,3-benzothiazole can be compared with other benzothiazole derivatives:

    Similar Compounds:

Uniqueness: this compound stands out due to its specific methoxy group, which imparts unique chemical properties and biological activities compared to other benzothiazole derivatives.

Properties

CAS No.

503564-47-4

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

2-methoxy-2,3-dihydro-1,3-benzothiazole

InChI

InChI=1S/C8H9NOS/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5,8-9H,1H3

InChI Key

CBAQHSHWYSXTGK-UHFFFAOYSA-N

Canonical SMILES

COC1NC2=CC=CC=C2S1

Origin of Product

United States

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